![molecular formula C17H36O2Sn B14585124 Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane CAS No. 61266-52-2](/img/structure/B14585124.png)
Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane typically involves the reaction of tributylstannyl chloride with 2-(2-methyloxiran-2-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the stannane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of complex organic molecules. The compound’s interactions with molecular targets and pathways are still under investigation, but it is known to participate in various catalytic and non-catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl[2-(2-oxiranyl)ethoxy]stannane
- Tributyl[2-(2-thienyl)ethoxy]stannane
- Tributyl[2-(2-furanyl)ethoxy]stannane
Uniqueness
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane is unique due to its specific structure, which includes a methyloxirane group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
61266-52-2 |
|---|---|
Molekularformel |
C17H36O2Sn |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
tributyl-[2-(2-methyloxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-5(2-3-6)4-7-5;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
IJDKSUZBBSTSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCCC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


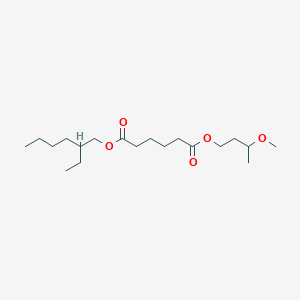
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)
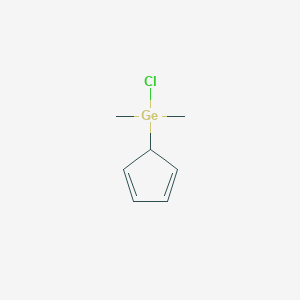
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
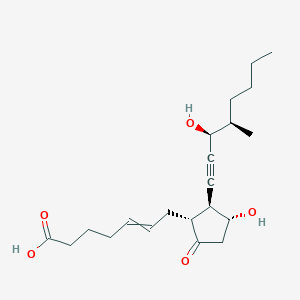
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
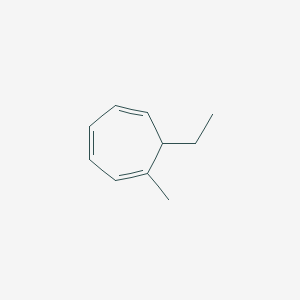
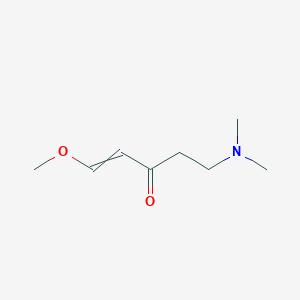
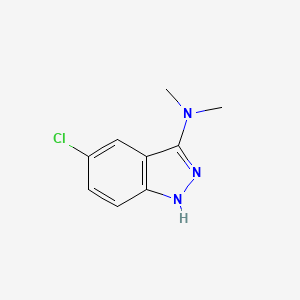
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
